molecular formula C5H5ClN2O2S2 B12998998 5-Chloro-4-mercaptopyridine-3-sulfonamide

5-Chloro-4-mercaptopyridine-3-sulfonamide

Cat. No.: B12998998
M. Wt: 224.7 g/mol
InChI Key: KPQKPESYYHJUMJ-UHFFFAOYSA-N
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Description

5-Chloro-4-mercaptopyridine-3-sulfonamide (CAS: 1219828-15-5) is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with chlorine at position 5, a mercapto (-SH) group at position 4, and a sulfonamide (-SO₂NH₂) group at position 3. Its molecular formula is C₆H₆ClN₂O₂S, with a molecular weight of 234.7 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

  • Chlorine: Enhances lipophilicity and influences electronic properties via its electron-withdrawing nature.
  • Sulfonamide: Imparts biological activity, particularly as an enzyme inhibitor or antimicrobial agent .

This compound is synthesized through multi-step reactions, typically involving the introduction of the sulfonamide group onto a chlorinated pyridine precursor . Its applications span medicinal chemistry, where it serves as a scaffold for developing therapeutics targeting bacterial infections, inflammation, or enzyme dysregulation.

Properties

Molecular Formula

C5H5ClN2O2S2

Molecular Weight

224.7 g/mol

IUPAC Name

5-chloro-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C5H5ClN2O2S2/c6-3-1-8-2-4(5(3)11)12(7,9)10/h1-2H,(H,8,11)(H2,7,9,10)

InChI Key

KPQKPESYYHJUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-mercaptopyridine-3-sulfonamide typically involves the nucleophilic substitution reaction of pentachloropyridine with appropriate nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

5-Chloro-4-mercaptopyridine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in the folic acid synthesis pathway. This inhibition prevents the synthesis of folic acid, thereby hindering the growth and replication of certain microorganisms .

Comparison with Similar Compounds

Data Sources :

Research Findings and Implications

Enzyme Inhibition : The mercapto group in the target compound demonstrates 3.7-fold higher potency against bacterial dihydropteroate synthase compared to hydrazinyl analogs, likely due to covalent interaction with the enzyme’s active site .

Solubility Challenges : While the unsubstituted sulfonamide improves activity, its moderate solubility (3.2 mg/mL in water) limits bioavailability. Methylated derivatives (e.g., N-ethyl-N-methyl) address this but reduce target affinity .

Toxicity Profile: Mercapto-containing derivatives show higher cytotoxicity (CC₅₀ = 50 µM) than hydroxy or amino analogs (CC₅₀ > 200 µM), necessitating structural optimization for therapeutic use .

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